2-(Tributylstannyl)but-2-ene-1,4-diol 2-(Tributylstannyl)but-2-ene-1,4-diol
Brand Name: Vulcanchem
CAS No.: 145350-62-5
VCID: VC16830495
InChI: InChI=1S/C4H7O2.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,5-6H,3-4H2;3*1,3-4H2,2H3;
SMILES:
Molecular Formula: C16H34O2Sn
Molecular Weight: 377.1 g/mol

2-(Tributylstannyl)but-2-ene-1,4-diol

CAS No.: 145350-62-5

Cat. No.: VC16830495

Molecular Formula: C16H34O2Sn

Molecular Weight: 377.1 g/mol

* For research use only. Not for human or veterinary use.

2-(Tributylstannyl)but-2-ene-1,4-diol - 145350-62-5

Specification

CAS No. 145350-62-5
Molecular Formula C16H34O2Sn
Molecular Weight 377.1 g/mol
IUPAC Name 2-tributylstannylbut-2-ene-1,4-diol
Standard InChI InChI=1S/C4H7O2.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,5-6H,3-4H2;3*1,3-4H2,2H3;
Standard InChI Key OPJCQQUNASDODS-UHFFFAOYSA-N
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C(=CCO)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a but-2-ene backbone (CH2=CH\text{CH}_2=\text{CH}) with hydroxyl groups at positions 1 and 4 (HOCH2C=CCH2OH\text{HO}-\text{CH}_2-\text{C}=\text{C}-\text{CH}_2-\text{OH}) and a tributylstannyl (Sn(C4H9)3\text{Sn}(\text{C}_4\text{H}_9)_3) group attached to the second carbon. This configuration creates a hybrid molecule with both polar (hydroxyl) and nonpolar (alkyltin) regions, influencing its solubility and reactivity. The tin atom’s electrophilic nature and the hydroxyl groups’ nucleophilicity enable participation in cross-coupling reactions and hydrogen bonding, respectively.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight377.14 g/mol
Density1.487 g/cm³ (analogous compound)
Boiling Point280°C (analogous compound)
LogP (Partition Coefficient)0.66 (analogous compound)

The density and boiling point data are inferred from structurally similar compounds, such as 2,3-dichlorobut-2-ene-1,4-diol, due to limited direct measurements . The relatively high boiling point suggests strong intermolecular hydrogen bonding between hydroxyl groups.

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis method involves reacting but-2-ene-1,4-diol with tributyltin chloride (Sn(C4H9)3Cl\text{Sn}(\text{C}_4\text{H}_9)_3\text{Cl}) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 2 is deprotonated, facilitating tin-oxygen bond formation.

HOCH2C=CCH2OH+Sn(C4H9)3ClBaseHOCH2C(Sn(C4H9)3)=CCH2OH+HCl\text{HO}-\text{CH}_2-\text{C}=\text{C}-\text{CH}_2-\text{OH} + \text{Sn}(\text{C}_4\text{H}_9)_3\text{Cl} \xrightarrow{\text{Base}} \text{HO}-\text{CH}_2-\text{C}(\text{Sn}(\text{C}_4\text{H}_9)_3)=\text{C}-\text{CH}_2-\text{OH} + \text{HCl}

Yields typically range from 60–75%, depending on solvent polarity and reaction temperature. Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction efficiency by stabilizing the transition state.

Challenges and Innovations

A major challenge is the compound’s sensitivity to hydrolysis, necessitating anhydrous conditions. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yield to 82%. Additionally, catalytic systems using palladium complexes have been explored to facilitate stannylation at lower temperatures.

Applications in Organic Synthesis

Stille Coupling Reactions

The tributylstannyl group serves as a transmetalation agent in Stille couplings, enabling carbon-carbon bond formation. For example, in the synthesis of biaryl compounds, the stannyl group transfers to a palladium catalyst, which subsequently couples with aryl halides:

Ar-X+R-Sn(C4H9)3Pd0Ar-R+X-Sn(C4H9)3\text{Ar-X} + \text{R-Sn}(\text{C}_4\text{H}_9)_3 \xrightarrow{\text{Pd}^0} \text{Ar-R} + \text{X-Sn}(\text{C}_4\text{H}_9)_3

This application is critical in pharmaceutical synthesis, particularly for constructing complex polycyclic frameworks.

Polymer Modification

The compound’s hydroxyl groups allow integration into polymer matrices via esterification or urethane formation. For instance, copolymerizing with ε-caprolactone enhances the thermal stability of polycaprolactone (PCL), raising its decomposition temperature from 350°C to 390°C. Such modifications are valuable in biodegradable packaging materials.

Biological Interactions and Toxicity

Protein Binding Studies

Organotin compounds are known to interact with cysteine-rich proteins via coordinate bonds with the tin atom. In vitro studies demonstrate that 2-(Tributylstannyl)but-2-ene-1,4-diol inhibits glutathione reductase by binding to its active-site thiol groups, with an IC₅₀ of 12.3 μM. This interaction underscores potential cytotoxicity, necessitating careful handling.

Environmental Persistence

Related Compounds and Comparative Analysis

Structural Analogues

The following table compares 2-(Tributylstannyl)but-2-ene-1,4-diol with related organotin derivatives:

Compound NameMolecular FormulaKey Features
2,3-Bis(tributylstannyl)but-2-ene-1,4-diolC28H60O2Sn2\text{C}_{28}\text{H}_{60}\text{O}_{2}\text{Sn}_{2}Dual stannyl groups enhance cross-coupling efficiency
2,3-Dichlorobut-2-ene-1,4-diolC4H6Cl2O2\text{C}_4\text{H}_6\text{Cl}_2\text{O}_2Chlorine substituents increase electrophilicity
3-(Tributylstannyl)-1-propanolC13H30OSn\text{C}_{13}\text{H}_{30}\text{O}\text{Sn}Lacks conjugated double bond, reducing reactivity

The bis-stannyl analogue (CAS: 651059-52-8) exhibits superior reactivity in Stille couplings but poses greater synthetic challenges due to steric hindrance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator